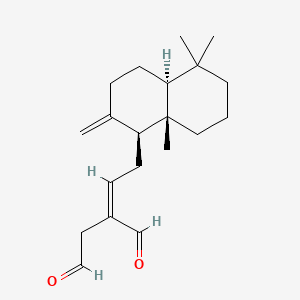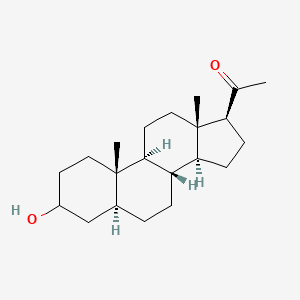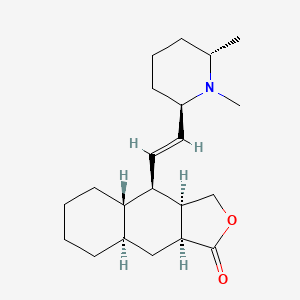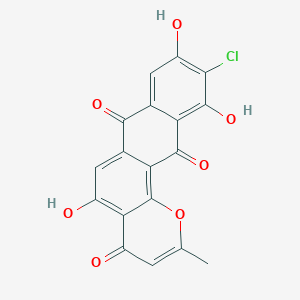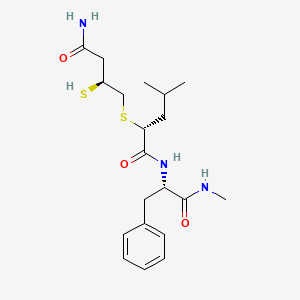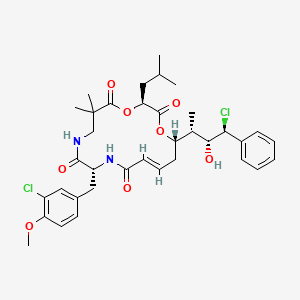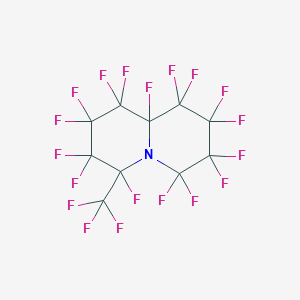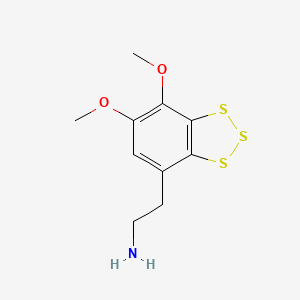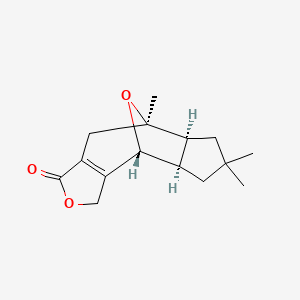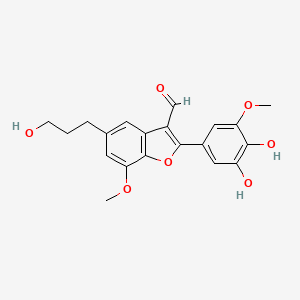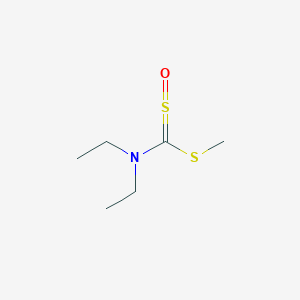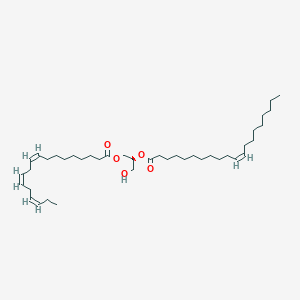
DG(18:3(9Z,12Z,15Z)/20:1(11Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2], also known as 1-alpha-linolenoyl-2-eicosenoyl-sn-glycerol or DAG(18:3/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:1(11Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
1-alpha-linolenoyl-2-[(11Z)-icosenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (11Z)-icosenoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:4. It derives from an alpha-linolenic acid and an (11Z)-icos-11-enoic acid.
科学的研究の応用
Model Design of a Compact Delayed Gamma-Ray Moderator System :
- This paper discusses the application of delayed gamma-ray spectroscopy (DGS) in determining the composition of nuclear material samples. It details the development of a compact interrogation system to moderate neutrons for practical safeguards DGS capabilities (Rodriguez et al., 2019).
Artificial Neural Network Model to Predict Diesel Electric Generator Performance and Exhaust Emissions :
- This study presents artificial neural network models for predicting the performance and exhaust emissions of diesel electric generators, highlighting the importance of forecasting CO2 emissions and ensuring efficient operations of such generators (Ganesan et al., 2015).
Optimum Placement of Distributed Generator in Distributed Power System :
- Focusing on the application of Genetic Algorithm in the optimal placement of Distributed Generation (DG) in power systems, this paper emphasizes the need for efficient methods in complex problem-solving in power systems (Vivek et al., 2011).
Distributed Generation Technologies, Definitions, and Benefits :
- This survey paper introduces the concept of distributed generation (DG), its types, operating technologies, operational constraints, and benefits in the distribution network, offering a comprehensive overview of this revolutionary approach in electric power systems (El-Khattam & Salama, 2004).
Molecular Dynamics Simulations of Membranes Composed of Glycolipids and Phospholipids :
- Investigating lipid membranes composed of specific glycolipids and phospholipids, this study uses molecular dynamics simulations to evaluate various parameters important for the characterization of bilayer structure, molecular organization, and dynamics (Kapla et al., 2012).
特性
分子式 |
C41H72O5 |
|---|---|
分子量 |
645 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,21,39,42H,3-5,7,9-11,13,15-16,20,22-38H2,1-2H3/b8-6-,14-12-,19-17-,21-18-/t39-/m0/s1 |
InChIキー |
FKEJUWZHPJHICT-PZRRJSEXSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


